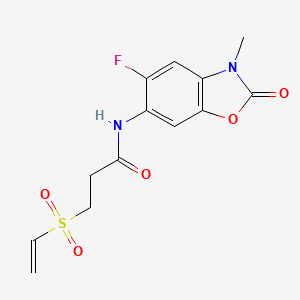
N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
科学的研究の応用
Transformations and Synthesis
Research has demonstrated the synthetic versatility of compounds related to N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, particularly in the context of heterocyclic chemistry. For instance, transformations of pyrido[1,2-a]pyrazine derivatives into other heterocycles, such as imidazo[1,2-a]pyridines and 2-oxa-6a, 10c-diazaaceanthrylenes, have been described, showcasing the compound's potential as a precursor for diverse chemical entities with varied applications (Kolar, Tiŝler, & Pizzioli, 1996).
Potential Bioactive Derivatives
A study on 3(2H)-Pyridazinone derivatives, closely related to the target compound, revealed the synthesis of derivatives showing significant antinociceptive activity. This suggests that modifications on the pyridazinone scaffold, similar to N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, could lead to promising bioactive compounds (Dogruer, Şahin, Ünlü, & Ito, 2000).
Chemical Characterization and Analysis
The detailed chemical analysis and characterization of derivatives offer insights into their potential applications in medicinal chemistry and material science. For example, the preparation and full characterization of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide demonstrate the methodologies used for understanding the structural and functional aspects of such compounds (Manolov, Ivanov, & Bojilov, 2021).
Antimicrobial, Antioxidant, and Cytotoxic Activities
Research into secondary metabolites from endophytic fungi has led to the discovery of compounds with antimicrobial, antioxidant, and cytotoxic activities. Although not directly related to N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, this highlights the potential of structurally diverse compounds for various bioactivities, suggesting avenues for the exploration of similar compounds (Xiao, Zhang, Gao, Tang, Zhang, & Gao, 2014).
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-8-9-16(21)20(19-12)13(2)17(22)18-11-10-14-6-4-5-7-15(14)23-3/h4-9,13H,10-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOJZOPIVPHLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2761809.png)



![ethyl 1-[5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoyl]piperidine-4-carboxylate](/img/structure/B2761817.png)
![(Z)-ethyl 1-isopropyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2761818.png)



![3'-(3-fluorophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2761824.png)
![3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2761826.png)

![2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2761828.png)
